molecular formula C14H14F4N2O2 B4266333 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4266333
M. Wt: 318.27 g/mol
InChI Key: ZWKKZAXXSWXQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound used in scientific research. It is also known as DFP-001 or BDP-001. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to act through multiple mechanisms, including inhibition of protein synthesis and induction of apoptosis (programmed cell death) in cancer cells. The compound has also been shown to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways involved in cell growth and survival. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its high potency and selectivity against certain cancer cell lines and its potential as a fluorescent probe for imaging applications. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and characterize the compound.

Future Directions

There are several future directions for research on 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. These include further investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Future research could also focus on optimizing the synthesis method for higher yield and purity and developing new derivatives of the compound with improved properties and selectivity. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and its effects on various signaling pathways involved in cell growth and survival.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has potential applications in various scientific research fields. It has been studied for its potential use as a fluorescent probe for imaging applications. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. The compound has been shown to have high selectivity and potency against certain cancer cell lines, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O2/c1-7-3-4-9(5-8(7)2)12(21)20-14(22,13(17)18)6-10(19-20)11(15)16/h3-5,11,13,22H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKZAXXSWXQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
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3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.